

# An In-depth Technical Guide to Fmoc-Cpg-OH

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## Compound of Interest

Compound Name: *Fmoc-Cpg-OH*

Cat. No.: B557778

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This guide provides comprehensive information on **Fmoc-Cpg-OH** (Fmoc-cyclopentylglycine-OH), a crucial building block in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular Data

**Fmoc-Cpg-OH** is an amino acid derivative characterized by a cyclopentyl side chain, which offers unique steric properties beneficial for designing peptides with enhanced stability and bioactivity. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its incorporation into peptide chains during solid-phase peptide synthesis (SPPS).

Below is a summary of its key quantitative data:

Property	Value	References
Molecular Weight	365.42 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C22H23NO4	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number (L-enantiomer)	220497-61-0	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number (D-enantiomer)	136555-16-3	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to off-white solid/powder	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

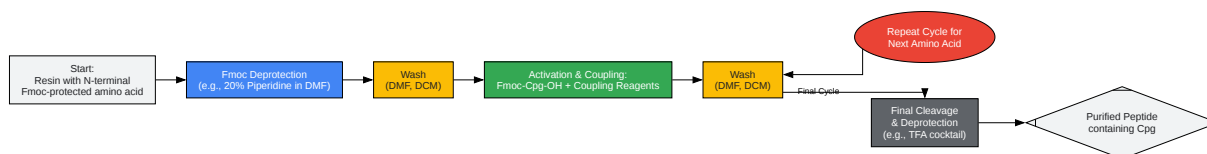
**Fmoc-Cpg-OH** is primarily utilized in SPPS to introduce cyclopentylglycine residues into a peptide sequence. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

### Key Steps in Incorporating **Fmoc-Cpg-OH**:

- **Resin Preparation:** The synthesis begins with a solid support (resin), typically functionalized with a linker to which the first amino acid is attached.
- **Deprotection:** The Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in a solvent like dimethylformamide (DMF). This exposes the free amine group for the next coupling step.
- **Activation and Coupling:** **Fmoc-Cpg-OH** is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) to form an active ester. This activated amino acid is then added to the resin, and the coupling reaction forms a new peptide bond with the deprotected N-terminus of the growing peptide chain.
- **Washing:** After the coupling reaction, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
- **Repeat Cycle:** The deprotection, activation, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
- **Final Cleavage and Deprotection:** Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

## Visualizing the SPPS Workflow for Fmoc-Cpg-OH Incorporation

The following diagram illustrates the logical workflow of incorporating an Fmoc-protected amino acid, such as **Fmoc-Cpg-OH**, into a peptide chain during solid-phase peptide synthesis.



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Caption: Workflow for **Fmoc-Cpg-OH** incorporation in SPPS.

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## References

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